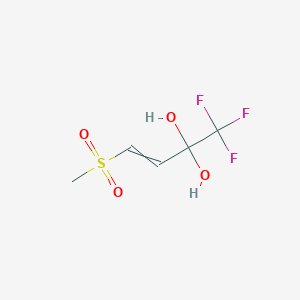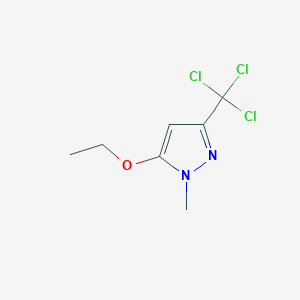
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the trichloromethyl group, ethoxy group, and methyl group in this compound makes it unique and potentially useful in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the hydrogen atom with the ethoxy group.
Another method involves the cyclization of appropriate precursors. For example, the reaction of 3-(trichloromethyl)-1H-pyrazole with ethyl chloroformate in the presence of a base can lead to the formation of the desired compound. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Typically, the reactions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: Reduction of the trichloromethyl group can lead to the formation of a dichloromethyl or methyl group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(carboxyl)-5-ethoxy-1-methyl-1H-pyrazole.
Reduction: Formation of 3-(dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole or 3-(methyl)-5-ethoxy-1-methyl-1H-pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block in organic synthesis.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trichloromethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trichloromethyl)-1H-pyrazole: Lacks the ethoxy and methyl groups, making it less versatile in certain applications.
5-Ethoxy-1-methyl-1H-pyrazole: Lacks the trichloromethyl group, which may reduce its reactivity in certain chemical reactions.
3-(Dichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole: Similar structure but with a dichloromethyl group instead of a trichloromethyl group, leading to different reactivity and applications.
Uniqueness
3-(Trichloromethyl)-5-ethoxy-1-methyl-1H-pyrazole is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the ethoxy and methyl groups further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C7H9Cl3N2O |
|---|---|
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
5-ethoxy-1-methyl-3-(trichloromethyl)pyrazole |
InChI |
InChI=1S/C7H9Cl3N2O/c1-3-13-6-4-5(7(8,9)10)11-12(6)2/h4H,3H2,1-2H3 |
Clave InChI |
OVKWQGDSICLTMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=NN1C)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
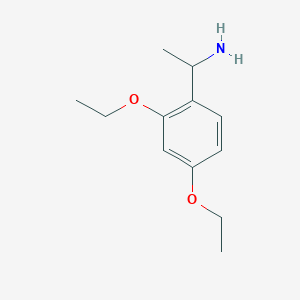
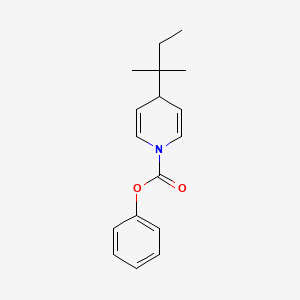

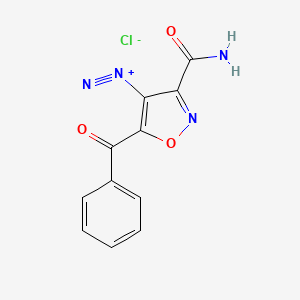
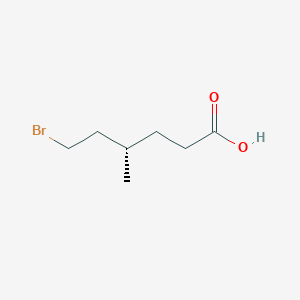
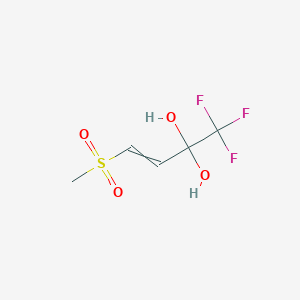
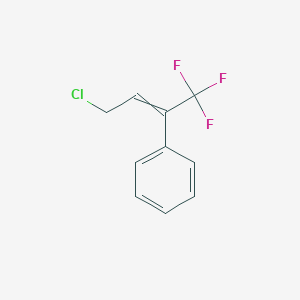
![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)
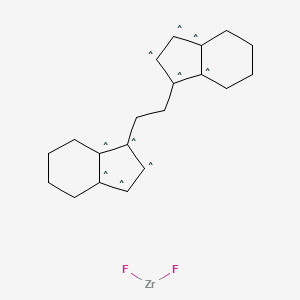
![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)

